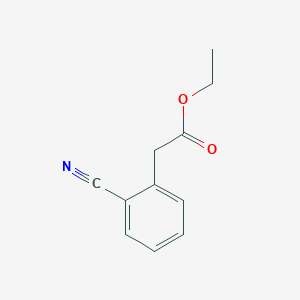

Ethyl 2-(2-cyanophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C11H11NO2. It is a nitrile derivative and is commonly used as an intermediate in organic synthesis. The compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Ester Hydrolysis

Ethyl 2-(2-cyanophenyl)acetate undergoes hydrolysis under acidic or alkaline conditions to yield 2-(2-cyanophenyl)acetic acid. This reaction is critical for generating intermediates in drug synthesis.

Conditions and Results

Cyano Group Transformations

The ortho-cyano group participates in reduction and hydrolysis reactions:

Reduction to Amine

Catalytic hydrogenation converts the cyano group to a primary amine:

Ethyl 2 2 cyanophenyl acetateEthanol 50 CH2,Pd CEthyl 2 2 aminophenyl acetate

Hydrolysis to Carboxylic Acid

Acid-catalyzed hydrolysis of the cyano group yields a carboxylic acid:

Ethyl 2 2 cyanophenyl acetateH2OH2SO4,ΔEthyl 2 2 carboxyphenyl acetate

Condensation Reactions

The compound participates in Knoevenagel condensations with aromatic aldehydes to form α,β-unsaturated derivatives.

Example Reaction

| Aldehyde | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine/AcOH | Ethyl 2-(2-cyanophenyl)-3-(4-nitrophenyl)acrylate | 74% |

Coupling Reactions

This compound acts as an acyl donor in peptide bond formation and esterification when combined with coupling agents like o-NosylOXY .

Mechanism

-

Activation of the carboxylate via mixed anhydride formation.

-

Nucleophilic attack by amines/alcohols to form amides/esters.

Representative Data

| Nucleophile | Coupling Agent | Product | Yield |

|---|---|---|---|

| Cyclohexylamine | o-NosylOXY, DIPEA | N-Cyclohexyl-2-(2-cyanophenyl)acetamide | 89% |

| Benzyl Alcohol | o-NosylOXY, DMAP | Benzyl 2-(2-cyanophenyl)acetate | 83% |

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation, directed by the electron-withdrawing cyano group.

Nitration Example

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | Ethyl 2-(2-cyano-5-nitrophenyl)acetate | 62% |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition:

Applications De Recherche Scientifique

Ethyl 2-(2-cyanophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2-(2-cyanophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the ethyl ester group is replaced by a nucleophile through the formation of a transition state and subsequent bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-(4-cyanophenyl)acetate: Similar structure but with the nitrile group in the para position.

Methyl 2-(2-cyanophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ester and a nitrile group. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Activité Biologique

Ethyl 2-(2-cyanophenyl)acetate, an organic compound with the molecular formula C₁₁H₁₁N₁O₂, is recognized for its unique structural features that contribute to its biological activity. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group attached to a phenyl ring, which enhances its electrophilic properties. This structural arrangement allows this compound to interact with biological targets, potentially leading to significant biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₁O₂ |

| Molecular Weight | 189.21 g/mol |

| Functional Groups | Cyano (–C≡N), Ester (–COOC) |

Research indicates that this compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. The cyano group may act as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, making it a candidate for further therapeutic development.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values varied across different strains, indicating the compound's selective activity.

Anticancer Potential

In vitro studies have also explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated that this compound could induce apoptosis in these cell lines, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study published in Molecules highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The findings suggest that the compound could serve as a lead structure for developing new antibiotics.

- Anticancer Research : Another study focused on the compound's ability to inhibit tumor growth in xenograft models. This compound significantly reduced tumor size compared to controls, suggesting its potential role in cancer therapy.

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound interacts with specific signaling pathways involved in cell proliferation and apoptosis, indicating its multifaceted role in cellular regulation .

Propriétés

IUPAC Name |

ethyl 2-(2-cyanophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZPMJQZYHFPFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474782 |

Source

|

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-76-7 |

Source

|

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.